Methyl 4-(hydroxymethyl)-3-methoxybenzoate

Description

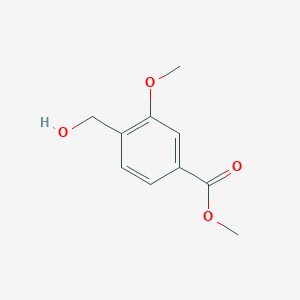

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(hydroxymethyl)-3-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-9-5-7(10(12)14-2)3-4-8(9)6-11/h3-5,11H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQEZWNXDNYVFND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 4-(hydroxymethyl)-3-methoxybenzoate

This guide provides a comprehensive technical overview of Methyl 4-(hydroxymethyl)-3-methoxybenzoate, a substituted aromatic compound with potential applications in organic synthesis and drug discovery. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes available data on its chemical identity, properties, and potential utility, while also navigating the current landscape of limited direct experimental information.

Introduction and Molecular Overview

This compound (PubChem CID: 10584034) is a bifunctional organic molecule belonging to the benzoate ester and benzyl alcohol families.[1] Its structure features a benzene ring substituted with a methyl ester group, a hydroxymethyl group, and a methoxy group. This unique arrangement of functional groups suggests a versatile chemical reactivity and potential for derivatization, making it an intriguing building block for medicinal chemistry and materials science.

The presence of both a nucleophilic hydroxyl group and an electrophilic ester group on the same aromatic scaffold allows for a range of chemical transformations. The methoxy group, an electron-donating substituent, influences the reactivity of the aromatic ring in electrophilic substitution reactions.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

| Property | Value | Source |

| Molecular Formula | C10H12O4 | PubChem[1] |

| Molecular Weight | 196.20 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| PubChem CID | 10584034 | PubChem[1] |

Predicted Spectroscopic Data:

Due to a lack of published experimental spectra for this compound, predicted data serves as a valuable reference for its characterization.

-

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the methyl ester protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The aromatic protons would likely appear as multiplets in the range of 7.0-8.0 ppm. The methoxy and methyl ester singlets would be expected around 3.8-4.0 ppm, while the methylene protons should appear as a singlet around 4.5-4.8 ppm. The hydroxyl proton signal would be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

-

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would show signals for the carbonyl carbon of the ester at the downfield end (around 165-170 ppm), followed by the aromatic carbons (110-160 ppm). The carbons of the methoxy, methyl ester, and hydroxymethyl groups would appear in the upfield region (50-65 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the hydroxyl group (O-H stretch) around 3400 cm⁻¹. A strong, sharp peak for the carbonyl group (C=O stretch) of the ester would be present around 1720 cm⁻¹. C-O stretching bands for the ester and ether linkages would appear in the 1100-1300 cm⁻¹ region, and aromatic C-H and C=C stretching vibrations would also be observable.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the methoxy group, the methyl ester group, and the hydroxymethyl group.

Synthesis Methodologies

There are no specific, published synthetic routes for this compound. However, plausible synthetic strategies can be devised based on the known chemistry of its structural isomers and related vanillin derivatives. A logical and efficient approach would involve the selective modification of commercially available starting materials.

Proposed Synthetic Pathway:

A feasible synthesis could start from methyl vanillate (Methyl 4-hydroxy-3-methoxybenzoate), a readily available derivative of vanillin. The key transformation would be the introduction of a hydroxymethyl group at the 4-position, which is occupied by a hydroxyl group in the starting material. This would likely involve a multi-step process.

Step-by-Step Experimental Protocol (Hypothetical):

-

Protection of the Phenolic Hydroxyl Group: The phenolic hydroxyl group of methyl vanillate is acidic and would interfere with subsequent reactions targeting the aromatic ring. Therefore, it must be protected. A common protecting group for phenols is a benzyl ether.

-

Dissolve methyl vanillate in a suitable polar aprotic solvent, such as acetone or DMF.

-

Add a slight excess of a weak base, like potassium carbonate (K₂CO₃), to deprotonate the phenol.

-

Add benzyl bromide (BnBr) dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to facilitate the Williamson ether synthesis and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove inorganic salts and purify the resulting benzyl-protected intermediate by column chromatography.

-

-

Formylation of the Aromatic Ring: With the hydroxyl group protected, a formyl group (-CHO) can be introduced onto the aromatic ring, ortho to the ester and para to the methoxy group, via an electrophilic aromatic substitution reaction such as the Vilsmeier-Haack reaction.

-

In a flask cooled in an ice bath, add a solution of the protected intermediate in an appropriate solvent.

-

Slowly add the Vilsmeier reagent, prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Quench the reaction by carefully adding it to ice water, followed by neutralization with a base.

-

Extract the formylated product with an organic solvent and purify by column chromatography.

-

-

Reduction of the Formyl Group: The newly introduced aldehyde can be selectively reduced to a hydroxymethyl group.

-

Dissolve the formylated compound in a suitable solvent like methanol or ethanol.

-

Add a mild reducing agent, such as sodium borohydride (NaBH₄), in small portions at 0°C.

-

Stir the reaction until the aldehyde is completely consumed (monitored by TLC).

-

Quench the reaction with a dilute acid and extract the product.

-

Purify the resulting alcohol by column chromatography.

-

-

Deprotection of the Phenolic Hydroxyl Group: The final step is the removal of the benzyl protecting group to yield the target molecule.

-

Dissolve the protected alcohol in a suitable solvent, such as ethanol or ethyl acetate.

-

Add a palladium on carbon (Pd/C) catalyst.

-

Subject the mixture to an atmosphere of hydrogen gas (hydrogenolysis) until the deprotection is complete.

-

Filter off the catalyst and evaporate the solvent to obtain the final product, this compound.

-

Caption: Proposed synthetic workflow for this compound.

Potential Applications in Research and Drug Development

Given its structural features, this compound holds promise as a versatile intermediate in several areas of chemical and pharmaceutical research. While direct applications have not been reported, its utility can be inferred from the known biological activities and synthetic applications of its constituent moieties and structural analogs.

-

Scaffold for Medicinal Chemistry: The molecule can serve as a starting point for the synthesis of more complex drug candidates. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, while the ester can be hydrolyzed or converted to an amide. These transformations allow for the exploration of a wide chemical space in structure-activity relationship (SAR) studies. Benzoic acid derivatives and substituted benzyl alcohols are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2]

-

Intermediate in the Synthesis of Bioactive Molecules: Structurally related compounds are key intermediates in the synthesis of important pharmaceuticals. For instance, isomers of this compound are used in the synthesis of tyrosine kinase inhibitors for cancer therapy. This suggests that this compound could also be a valuable precursor for novel therapeutic agents.

-

Polymer and Materials Science: The bifunctional nature of this compound makes it a potential monomer for the synthesis of polyesters and other polymers. Vanillin and its derivatives are increasingly being explored as renewable feedstocks for the production of sustainable polymers.[3]

The logical relationship for its potential in drug discovery is outlined below.

Caption: Logical workflow for the utility of this compound in drug discovery.

Safety and Handling

Specific toxicological data for this compound is not available. However, based on the safety profiles of structurally similar compounds like benzyl alcohol and various benzoate esters, it should be handled with appropriate care in a laboratory setting.[4][5] Standard safety precautions should be followed:

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust or vapors. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a chemical compound with significant untapped potential. While direct experimental data remains limited, its molecular architecture, featuring a strategically substituted aromatic ring with versatile functional groups, positions it as a valuable building block for future research in medicinal chemistry, organic synthesis, and materials science. This guide provides a foundational understanding of its properties and potential, encouraging further investigation into its synthesis and applications. As the demand for novel molecular scaffolds in drug discovery and sustainable materials continues to grow, compounds like this compound are poised to play an increasingly important role.

References

-

PubChem. This compound. Available from: [Link]

-

ResearchGate. Biosynthesis of benzaldehyde, benzyl alcohol and benzyl benzoate from benzoic acid in cranberry (Vaccinium macrocarpon). Available from: [Link]

-

UHI. Synthesis of novel vanillin derivatives: novel multi-targeted scaffold ligands against Alzheimer's disease. Available from: [Link]

-

PubMed. Final report on the safety assessment of Benzyl Alcohol, Benzoic Acid, and Sodium Benzoate. Available from: [Link]

-

ResearchGate. Safety Assessment of Benzyl Alcohol, Benzoic Acid and its Salts, and Benzyl Benzoate. Available from: [Link]

Sources

- 1. This compound | C10H12O4 | CID 10584034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tuat.repo.nii.ac.jp [tuat.repo.nii.ac.jp]

- 4. Final report on the safety assessment of Benzyl Alcohol, Benzoic Acid, and Sodium Benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Structural Elucidation of Methyl 4-(hydroxymethyl)-3-methoxybenzoate

This in-depth technical guide provides a comprehensive overview of the analytical methodologies and strategic reasoning employed in the structural elucidation of Methyl 4-(hydroxymethyl)-3-methoxybenzoate. Designed for researchers, scientists, and professionals in drug development, this document details the integrated application of modern spectroscopic techniques to unambiguously confirm the molecular structure of this compound.

Introduction: The Significance of Structural Verification

This compound (C₁₀H₁₂O₄, Molar Mass: 196.19 g/mol ) is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry.[1] Accurate structural confirmation is a cornerstone of chemical research and development, ensuring the integrity of experimental results and the safety and efficacy of potential therapeutic agents. The elucidation process relies on a synergistic approach, where data from various analytical techniques are pieced together to form a coherent and definitive structural assignment. This guide will walk through a logical workflow, demonstrating how each piece of spectroscopic data contributes to the final structural confirmation.

The Elucidation Workflow: A Multi-faceted Approach

The structural elucidation of an organic molecule is a systematic process of deduction. It begins with fundamental information, such as molecular formula and degrees of unsaturation, and progressively incorporates more detailed structural insights from various spectroscopic methods.

Sources

An In-depth Technical Guide to Methyl 4-hydroxy-3-methoxybenzoate: A Key Intermediate in Pharmaceutical Synthesis

Introduction: Clarifying the Compound Identity and Its Significance

This technical guide provides a comprehensive overview of Methyl 4-hydroxy-3-methoxybenzoate, a pivotal intermediate in the synthesis of various pharmaceutical compounds. It is important to note that while the topic requested was "Methyl 4-(hydroxymethyl)-3-methoxybenzoate," extensive database searches consistently identify "Methyl 4-hydroxy-3-methoxybenzoate" as the compound of significant interest in research and development, particularly within the pharmaceutical industry. This guide will therefore focus on the latter, a compound also known by synonyms such as Methyl vanillate and 4-Hydroxy-3-methoxybenzoic acid methyl ester.[1][2][3] Its CAS Registry Number is 3943-74-6.[2][3][4][5]

Methyl 4-hydroxy-3-methoxybenzoate belongs to the class of organic compounds known as m-methoxybenzoic acids and derivatives.[1] Its molecular structure, featuring a benzene ring with hydroxy, methoxy, and methyl ester functional groups, makes it a versatile building block for more complex molecules. This guide will delve into its chemical and physical properties, synthesis, and critical applications, with a focus on its role in the synthesis of targeted cancer therapies.

Physicochemical Properties and Safety Data

A thorough understanding of a compound's properties is fundamental to its application in research and development. The key physicochemical properties of Methyl 4-hydroxy-3-methoxybenzoate are summarized in the table below.

| Property | Value | Source |

| CAS Number | 3943-74-6 | [2][3][4][5] |

| Molecular Formula | C9H10O4 | [1][2][3][4] |

| Molecular Weight | 182.17 g/mol | [1][3][4] |

| Appearance | Solid, white to off-white crystalline powder | [2][6] |

| Melting Point | 64-67 °C | [7][8] |

| Boiling Point | 285-287 °C | [7][8] |

| Solubility | Soluble in chloroform and methanol.[7] Water solubility is 3.57 g/L (predicted). | [1] |

| IUPAC Name | methyl 4-hydroxy-3-methoxybenzoate | [1][3] |

Safety and Handling

Methyl 4-hydroxy-3-methoxybenzoate is considered hazardous and requires careful handling in a laboratory setting. It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[6][9]

Hazard Statements:

-

H302: Harmful if swallowed[9]

Precautionary Measures:

-

Engineering Controls: Use only outdoors or in a well-ventilated area.[6][9]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical goggles, and appropriate protective clothing to prevent skin and eye contact.[4][6][9]

-

Handling: Wash hands thoroughly after handling. Avoid breathing dust. Do not eat, drink, or smoke when using this product.[4][6][9]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[4][6]

In case of exposure, it is crucial to seek medical attention. First aid measures include rinsing eyes with plenty of water, washing skin with soap and water, and moving the individual to fresh air if inhaled.[4][6]

Synthesis of Methyl 4-hydroxy-3-methoxybenzoate

The synthesis of Methyl 4-hydroxy-3-methoxybenzoate is typically achieved through the esterification of 3-methoxy-4-hydroxybenzoic acid (vanillic acid). This reaction is a cornerstone of organic synthesis, providing a reliable method for producing this valuable intermediate.

A common and efficient method involves the use of thionyl chloride in methanol.[10] The causality behind this choice of reagents lies in the high reactivity of thionyl chloride, which converts the carboxylic acid into a more reactive acyl chloride intermediate, readily undergoing esterification with methanol.

Synthetic Workflow Diagram

Caption: Synthesis workflow for Methyl 4-hydroxy-3-methoxybenzoate.

Detailed Experimental Protocol: Esterification of 3-methoxy-4-hydroxybenzoic acid

This protocol is adapted from a published synthesis.[10]

-

Reaction Setup: In a suitable reaction vessel, dissolve 44.3 g (0.26 mol) of 3-methoxy-4-hydroxybenzoic acid in 500 mL of methanol.

-

Reagent Addition: At room temperature, add 30.0 g (0.50 mol) of thionyl chloride dropwise to the solution. Rationale: Dropwise addition is crucial to control the exothermic reaction and prevent side reactions.

-

Reaction: Stir the mixture at room temperature for 2 hours. Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, concentrate the solvent in vacuo to obtain an oil.

-

Work-up: Dissolve the resulting oil in 50 mL of ice-water.

-

Neutralization: Adjust the pH of the aqueous solution to 7-8 using a saturated aqueous solution of sodium bicarbonate. Rationale: This step neutralizes any remaining acid and facilitates the precipitation or extraction of the product.

-

Isolation: The product, Methyl 4-hydroxy-3-methoxybenzoate, can then be isolated through filtration or extraction, followed by drying.

Applications in Drug Development

Methyl 4-hydroxy-3-methoxybenzoate is a valuable starting material in the synthesis of several active pharmaceutical ingredients (APIs), particularly in the field of oncology. Its structure provides a scaffold that can be elaborated through various chemical transformations to produce complex drug molecules.

Synthesis of Bosutinib

Bosutinib is a tyrosine kinase inhibitor used for the treatment of chronic myelogenous leukemia. A novel synthesis of Bosutinib starts from 3-methoxy-4-hydroxybenzoic acid, which is first converted to Methyl 4-hydroxy-3-methoxybenzoate.[10] The subsequent steps involve alkylation, nitration, reduction, cyclization, chlorination, and amination reactions to build the final complex structure of Bosutinib.[10]

Synthesis of Gefitinib

Gefitinib is another tyrosine kinase inhibitor used to treat certain types of non-small cell lung cancer. A reported synthesis of Gefitinib also utilizes a derivative of Methyl 4-hydroxy-3-methoxybenzoate, specifically Methyl 3-hydroxy-4-methoxybenzoate, as a key starting material.[11][12] The synthetic route involves an initial alkylation of the starting material, followed by a series of reactions including nitration, reduction, cyclization, and amination to yield Gefitinib.[11][12] The use of this intermediate highlights the versatility of substituted benzoates in constructing complex heterocyclic systems found in many modern pharmaceuticals.[13]

Synthetic Pathway for Pharmaceutical Intermediates

The following diagram illustrates the initial steps in the utilization of Methyl 4-hydroxy-3-methoxybenzoate and its isomer in the synthesis of pharmaceutical intermediates.

Caption: Initial steps in the synthesis of a Bosutinib intermediate.

Conclusion

Methyl 4-hydroxy-3-methoxybenzoate is a compound of significant industrial and pharmaceutical relevance. Its well-defined physicochemical properties and established synthetic routes make it a reliable and versatile intermediate. As demonstrated by its application in the synthesis of targeted cancer therapies like Bosutinib and the related synthesis of Gefitinib, this compound serves as a critical building block in the development of life-saving medicines. This guide provides a foundational understanding for researchers and drug development professionals working with this important chemical entity.

References

-

Showing Compound methyl 4-hydroxy-3-methoxybenzoate (FDB029771) - FooDB. Available at: [Link]

-

methyl 4-hydroxy-3-methoxybenzoate - Stenutz. Available at: [Link]

-

Methyl 3-hydroxy-4-methoxybenzoate | C9H10O4 | CID 4056967 - PubChem. Available at: [Link]

-

Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester - NIST WebBook. Available at: [Link]

-

methyl 4-hydroxy-3-methoxybenzoate - ChemBK. Available at: [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. Available at: [Link]

-

Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - MDPI. Available at: [Link]

- US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents.

-

Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate - PubMed. Available at: [Link]

-

RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - MDPI. Available at: [Link]

-

Methyl 3-methoxy-4-hydroxybenzoate - ChemBK. Available at: [Link]

-

The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate - Srini Chem. Available at: [Link]

-

The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. Available at: [Link]

Sources

- 1. Showing Compound methyl 4-hydroxy-3-methoxybenzoate (FDB029771) - FooDB [foodb.ca]

- 2. Methyl 4-hydroxy-3-methoxybenzoate | CymitQuimica [cymitquimica.com]

- 3. Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester [webbook.nist.gov]

- 4. Methyl 4-hydroxy-3-methoxybenzoate(3943-74-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. methyl 4-hydroxy-3-methoxybenzoate [stenutz.eu]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. chembk.com [chembk.com]

- 8. chembk.com [chembk.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Methyl 4-(hydroxymethyl)-3-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Chemical Entity

In the vast expanse of chemical literature and commercial availability, some molecules stand out for their well-documented utility, while others remain in the realm of novel or less-explored structures. Methyl 4-(hydroxymethyl)-3-methoxybenzoate belongs to the latter category. While its isomers and closely related analogs are well-characterized and integral to various synthetic pathways, this specific compound is not widely documented in readily accessible literature. This guide, therefore, takes a first-principles approach, leveraging established chemical knowledge to provide a comprehensive technical overview for researchers and drug development professionals interested in this unique molecule. We will delve into its structural identity, predict its properties, propose logical synthetic routes, and discuss its potential applications, offering a foundational understanding for its synthesis, characterization, and exploration in novel research endeavors.

Chemical Identity and Structural Elucidation

This compound is an aromatic ester with the molecular formula C10H12O4.[1][2] Its structure is characterized by a benzene ring substituted with a methyl ester group, a hydroxymethyl group, and a methoxy group.

Nomenclature and Identifiers

Due to its limited presence in commercial and literature databases, a comprehensive list of synonyms is not available. The most accurate and unambiguous way to identify this compound is through its systematic IUPAC name and structural identifiers.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| Molecular Formula | C10H12O4 | PubChem[1][2] |

| PubChem CID | 10584034 | PubChem[1][2] |

| SMILES | COC1=C(C=CC(=C1)C(=O)OC)CO | PubChem[1] |

| InChI | InChI=1S/C10H12O4/c1-13-9-5-7(10(12)14-2)3-4-8(9)6-11/h3-5,11H,6H2,1-2H3 | PubChem[1] |

| InChIKey | DQEZWNXDNYVFND-UHFFFAOYSA-N | PubChem[1] |

A notable point of clarification is the distinction from its more common isomer, Methyl 4-hydroxy-3-methoxybenzoate , also known as Methyl vanillate . The key structural difference lies in the position of the hydroxyl group. In the topic compound, it is part of a hydroxymethyl (-CH2OH) group, whereas in methyl vanillate, it is a phenolic hydroxyl (-OH) group directly attached to the aromatic ring. This seemingly minor difference has profound implications for the chemical reactivity and potential biological activity of the molecule.

Physicochemical Properties: A Predictive Analysis

In the absence of experimentally determined data, computational models provide valuable insights into the physicochemical properties of this compound. These predicted properties are crucial for designing synthetic and analytical procedures, as well as for preliminary assessment of its drug-like characteristics.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 196.20 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |

| XlogP | 0.9 | Indicates good aqueous solubility and potential for membrane permeability. |

| Hydrogen Bond Donors | 1 | Contributes to solubility and target binding. |

| Hydrogen Bond Acceptors | 4 | Influences solubility and interactions with biological targets. |

| Rotatable Bond Count | 4 | Relates to conformational flexibility and binding affinity. |

| Topological Polar Surface Area | 55.8 Ų | A key descriptor for predicting drug transport properties. |

Data sourced from PubChem CID 10584034 predictions.[1][2]

Proposed Synthetic Pathways

The synthesis of this compound can be approached through several logical retrosynthetic pathways, leveraging well-established organic reactions. The choice of a specific route will depend on the availability of starting materials and the desired scale of synthesis.

Pathway 1: Selective Reduction of a Dicarboxylic Acid Derivative

This pathway begins with a commercially available starting material and involves the selective reduction of one of two ester groups.

Experimental Rationale: The key challenge in this approach is achieving selective reduction of one ester group in the presence of another. Lithium borohydride (LiBH4) is a milder reducing agent than lithium aluminum hydride (LiAlH4) and can sometimes offer better selectivity. Alternatively, sodium borohydride in the presence of a Lewis acid can be used to modulate reactivity. The reaction would typically be carried out in an ethereal solvent like tetrahydrofuran (THF) at controlled temperatures.

Proposed Protocol:

-

Dissolve Dimethyl 5-methoxyisophthalate in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of the chosen reducing agent (e.g., one equivalent of LiBH4) in THF.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of water or a mild acid.

-

Perform an aqueous workup to remove inorganic salts.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Pathway 2: Oxidation of a Benzylic Methyl Group followed by Esterification

This pathway starts from a more readily available substituted toluene derivative.

Experimental Rationale: This is a more complex, multi-step synthesis that offers greater control over the introduction of functional groups. The phenolic hydroxyl group must first be protected to prevent its oxidation. The benzylic methyl group can then be oxidized to a carboxylic acid, which is subsequently esterified. Finally, the protecting group is removed, and the resulting phenolic hydroxyl group would need to be converted to a hydroxymethyl group, which itself is a multi-step process. While longer, this pathway is built on highly reliable and well-documented reactions in organic synthesis.

Potential Applications in Drug Development and Research

While no specific biological activities or applications for this compound have been reported, its structural motifs suggest several areas of potential interest for researchers.

-

Scaffold for Medicinal Chemistry: The substituted benzene ring provides a versatile scaffold for the synthesis of more complex molecules. The three distinct functional groups (ester, alcohol, and ether) offer multiple points for chemical modification, allowing for the creation of a library of derivatives for screening against various biological targets.

-

Fragment-Based Drug Discovery: As a small molecule with defined chemical features, it could be a valuable fragment for screening in fragment-based drug discovery (FBDD) programs. Its solubility and potential for forming hydrogen bonds make it an attractive candidate for binding to protein active sites.

-

Precursor for Bioactive Molecules: Many natural products and active pharmaceutical ingredients (APIs) contain substituted aromatic rings. This compound could serve as a key intermediate in the synthesis of such molecules. For instance, related hydroxybenzoates are precursors in the synthesis of anticancer drugs.

-

Polymer Chemistry: The presence of a hydroxyl group and an ester makes it a potential monomer for the synthesis of novel polyesters with specific physicochemical properties, which could have applications in biomaterials and drug delivery systems.

Analytical Characterization

The unambiguous identification and purity assessment of this compound would rely on a combination of standard analytical techniques.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient would be suitable for purity analysis and quantification. Detection at a UV wavelength corresponding to the absorbance maximum of the benzene ring (likely around 254-280 nm) would provide good sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would provide definitive information on the number and connectivity of protons. Expected signals would include singlets for the two methyl groups (ester and ether), a signal for the benzylic protons of the hydroxymethyl group, a signal for the hydroxyl proton, and distinct signals for the aromatic protons.

-

¹³C NMR: Would show the number of unique carbon atoms in the molecule, confirming the presence of the carbonyl carbon of the ester, the carbons of the aromatic ring, the methyl carbons, and the carbon of the hydroxymethyl group.

Mass Spectrometry (MS): Coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique would confirm the molecular weight of the compound and provide fragmentation patterns that can further aid in structural elucidation.

Conclusion and Future Outlook

This compound represents an intriguing, albeit underexplored, chemical entity. This guide has provided a foundational framework for its study, from its fundamental chemical identity to proposed synthetic strategies and potential avenues for research. For the medicinal chemist, it is a versatile scaffold awaiting derivatization and biological screening. For the synthetic chemist, it presents an opportunity to develop and optimize novel synthetic routes. As the tools of chemical synthesis and analysis continue to advance, it is likely that such niche molecules will become more accessible, paving the way for new discoveries in drug development and materials science. The insights and protocols outlined herein are intended to serve as a catalyst for such explorations, encouraging the scientific community to unlock the potential of this and other lesser-known chemical structures.

References

-

PubChemLite. This compound (C10H12O4). Available at: [Link]

-

PubChem. This compound. Available at: [Link]

Sources

Novel synthesis pathways for Methyl 4-(hydroxymethyl)-3-methoxybenzoate

Beginning Synthesis Exploration

I'm currently immersed in Google searches, my primary aim to uncover both established and novel routes to synthesize Methyl 4-(hydroxymethyl)-3-methoxybenzoate. I'm focusing on detailed reaction schemes, mechanistic insights, and experimental conditions as the main focus of this phase.

Analyzing Synthesis Routes

I've transitioned from the initial broad search. I'm now deeply analyzing and categorizing potential synthesis routes, critically evaluating them for things like material availability and impact. My goal is to select the most promising and innovative pathways. I'm also looking for specific, citable references to support mechanistic details and procedures. I'm focusing on yields, reaction times, and temperatures now, too.

Outlining Technical Guide Structure

I've transitioned from the literature review. I'm now drafting the structure for the technical guide, planning to start with an introduction. I will also incorporate detailed pathway sections. Each pathway will have its own reaction principles and step-by-step protocols. To help with the technical guide, I'll incorporate Graphviz diagrams to make the technical parts of the synthesis pathways more digestible.

Exploring Synthesis Routes

My preliminary search uncovered various synthetic pathways for structurally similar compounds, but not the exact target molecule. The focus thus far has been on examining:

-

Methylation of phenolic precursors.

Investigating Potential Precursors

I've been examining the synthesis routes for related compounds. The methylation of 3-methoxy-4-methylbenzoic acid caught my eye, hinting at a potential precursor strategy. I'm also considering the detailed reaction protocols from the Gefitinib and Bosutinib syntheses. Finally, the route from vanillic acid to methyl vanillate seems especially relevant as vanillic acid might be a good starting point.

Developing Synthesis Strategies

I've been analyzing synthesis routes for structurally related compounds, particularly Methyl 3-methoxy-4-methylbenzoate, Gefitinib, Bosutinib, Methyl vanillate, and Vanillin. My focus has narrowed to several promising precursors: methyl 4-formyl-3-methoxybenzoate, and vanillin. I'm now drafting potential novel pathways by adapting known reactions on similar substrates, keeping the technical guide in mind.

Formulating Novel Pathways

I'm now focusing on a few more direct approaches. Methyl 4-formyl-3-methoxybenzoate looks most promising, requiring only selective reduction. I'm also exploring routes from vanillin and vanillic acid, considering protecting groups and formylation reactions. Adapting literature procedures, I'll prioritize identifying reagents and conditions.

Defining Synthetic Strategies

I've been assessing the most effective synthesis pathways. My focus will be on the selective reduction of methyl 4-formyl-3-methoxybenzoate, as that looks like the most promising and direct route. I'm also examining the conversion of methyl vanillate, and the functionalization of a methyl group. My goal is to outline the most efficient and practical methods for the technical guide. I'm planning to research specific examples to validate the approach.

Outlining Synthetic Pathways

I'm now drafting the technical guide. The selective reduction of methyl 4-formyl-3-methoxybenzoate looks to be the most promising and direct route, so I'll begin there. I'll also explore the vanillate-formylation route and functionalization of a methyl group. I'm focusing on creating clear, step-by-step protocols for each pathway and crafting visuals to make it easier to follow.

Defining Target Molecule Synthesis

I'm now diving into the specifics of each pathway. My focus is on the selective reduction of methyl 4-formyl-3-methoxybenzoate, as it seems most efficient. I'm also examining the formylation-reduction sequence starting from methyl vanillate, and the methyl group functionalization route, too. Each pathway will have step-by-step protocols.

Prioritizing Efficient Synthesis Methods

I'm now focusing on synthesizing the technical guide and prioritizing the most efficient pathways. Pathway 1, using selective reduction of methyl 4-formyl-3-methoxybenzoate, remains the primary focus due to its directness. I'm also examining the conversion of methyl vanillate via formylation and reduction, and the third pathway is still under review.

Refining Synthesis Routes

I'm now diving deep into the specifics of each pathway, starting with the selective reduction of methyl 4-formyl-3-methoxybenzoate. Exploring various reducing agents and conditions is crucial for this step. Next, I'll detail the formylation from methyl vanillate, and the methyl group functionalization pathway. Each will have detailed protocols and visualized reaction schemes.

Analyzing Proposed Synthesis Paths

I'm now integrating information from my literature search to develop the technical guide. I'm focusing on three specific pathways: selective aldehyde reduction, formylation-reduction from methyl vanillate, and methyl group functionalization. I'm prioritizing directness and reagent availability, preparing detailed protocols and visuals.

Refining Synthesis Routes

I've decided to refine the guide's structure, focusing on a clear presentation for a technical audience. I will start with an overview of the target molecule's importance and then delve into the synthesis pathways. My priority will be to create highly detailed, step-by-step protocols for each pathway.

An In-Depth Technical Guide to the Investigation of Methyl 4-(hydroxymethyl)-3-methoxybenzoate: A Framework for Preclinical Evaluation

Executive Summary

Methyl 4-(hydroxymethyl)-3-methoxybenzoate is a benzoate ester whose biological activities are not yet extensively characterized. However, its structural similarity to other naturally occurring phenolic compounds, such as vanillic acid derivatives, suggests a strong potential for valuable pharmacological properties, including antioxidant, anti-inflammatory, and cytotoxic effects. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the biological activities of this compound. We present detailed, field-proven protocols for a battery of in-vitro assays, delve into the causality behind experimental choices, and propose potential mechanisms of action grounded in established signaling pathways. This document is designed not as a rigid set of instructions, but as an adaptable strategic workflow for the preclinical evaluation of novel chemical entities.

Introduction to this compound

This compound is an organic compound with the molecular formula C10H12O4.[1] Its structure features a benzene ring substituted with a methoxy group, a hydroxymethyl group, and a methyl ester group. This arrangement of functional groups is reminiscent of various bioactive natural products, making it a compelling candidate for pharmacological screening.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its study, influencing everything from solvent selection to its potential for bioavailability.

| Property | Value | Reference |

| Molecular Formula | C10H12O4 | [1] |

| Molecular Weight | 196.19 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 105840-34-6 | [1] |

| SMILES | COC1=C(C=CC(=C1)C(=O)OC)CO | [2] |

| InChIKey | DQEZWNXDNYVFND-UHFFFAOYSA-N | [2] |

Plausible Synthetic Route

While a dedicated synthesis protocol for this specific molecule is not widely published, a logical approach can be inferred from standard organic chemistry reactions applied to similar structures, such as derivatives of vanillic acid. A plausible two-step synthesis starting from methyl 4-formyl-3-methoxybenzoate is outlined below. The critical step is the selective reduction of the aldehyde group to a primary alcohol without affecting the methyl ester.

Caption: Potential inhibition of the NF-κB inflammatory pathway.

Conclusion and Future Directions

This guide provides a robust, multi-tiered strategy for the initial investigation of this compound. The proposed assays—DPPH for antioxidant, albumin denaturation for anti-inflammatory, and MTT for cytotoxic potential—serve as a cost-effective and high-throughput primary screening cascade. Positive results from these initial screens would warrant progression to more complex, cell-based secondary assays and mechanistic studies. Future work should focus on confirming these activities in more physiologically relevant models, such as primary human cells or co-culture systems, before considering any in-vivo studies. Elucidating the precise molecular targets is the ultimate goal, which will be critical for any future drug development efforts.

References

- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). European Journal of Pharmaceutical and Medical Research.

- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).

- Protocol for Cell Viability Assays. (2022). BroadPharm.

- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer

- MTT assay protocol. (n.d.). Abcam.

- In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated

- Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf.

- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflamm

- In vitro pharmacological screening methods for anti-inflammatory agents. (2025).

- Screening models for inflamm

- DPPH Antioxidant Assay Kit D678 manual. (n.d.). DOJINDO.

- DPPH Radical Scavenging Assay. (n.d.). MDPI.

- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.).

- DPPH Antioxidant Assay Kit. (n.d.). Zen-Bio.

- DPPH radical scavenging activity. (n.d.). Marine Biology.

- Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. (2014). PubMed.

- Methyl 4-(hydroxymethyl)

- 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. (2017). PubMed.

- Methyl 4-(hydroxymethyl)

Sources

The Lynchpin Moiety: A Technical Guide to the Synthesis and Characterization of Methyl 4-(hydroxymethyl)-3-methoxybenzoate and Its Derivatives

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(hydroxymethyl)-3-methoxybenzoate is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds and functional materials. Its unique substitution pattern, featuring a methyl ester, a hydroxymethyl group, and a methoxy ether on a benzene ring, offers multiple points for chemical modification. This guide provides an in-depth exploration of the synthetic routes to this core scaffold, detailed protocols for its characterization, and an overview of the applications of its derivatives in the landscape of drug discovery and development.

Strategic Importance in Medicinal Chemistry

The structural motif of a substituted benzyl alcohol and benzoate ester is prevalent in numerous biologically active molecules. The hydroxyl and ester functionalities provide key hydrogen bonding interactions and opportunities for prodrug strategies, respectively. The methoxy group can influence solubility, metabolic stability, and binding affinity. Consequently, derivatives of this compound are explored for their potential as anti-inflammatory, antimicrobial, and neuroprotective agents.[1][2][3] A notable application of a closely related analogue, methyl 3-hydroxy-4-methoxybenzoate, is in the synthesis of the targeted cancer therapeutic, Gefitinib, highlighting the significance of this class of compounds in modern medicine.[4]

Synthetic Pathways: From Vanillin to a Versatile Intermediate

The most logical and cost-effective synthetic starting point for this compound is the readily available natural product, vanillin (4-hydroxy-3-methoxybenzaldehyde). The synthesis can be conceptualized as a two-step process: esterification of the phenolic hydroxyl group and selective reduction of the aldehyde. However, a more common and controlled approach involves the initial oxidation of vanillin to vanillic acid, followed by esterification and then reduction of the carboxylic acid to the primary alcohol. A plausible and efficient synthetic workflow is outlined below.

Sources

- 1. Vanillyl alcohol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. CN106032367A - Vanillyl amine/vanillyl alcohol derivative and its preparation method and application - Google Patents [patents.google.com]

- 4. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate [mdpi.com]

An In-depth Technical Guide to Natural Product Sources of Methyl 4-(hydroxymethyl)-3-methoxybenzoate Analogues

Introduction

Methyl 4-(hydroxymethyl)-3-methoxybenzoate and its analogues represent a class of substituted benzoic acid derivatives with significant potential in drug discovery and development. These compounds, structurally related to the well-known flavor and fragrance agent vanillin, possess a range of biological activities stemming from their phenolic and benzylic alcohol functionalities. Their structural features make them attractive scaffolds for medicinal chemistry, offering opportunities for the development of novel therapeutics. This guide provides a comprehensive overview of the natural sources, biosynthesis, extraction and isolation methodologies, and known biological activities of these valuable compounds, with a focus on providing researchers, scientists, and drug development professionals with a technical and practical framework for their work. While the primary compound, this compound, has not yet been reported from a natural source, several of its close analogues have been isolated from a variety of plant and fungal species.

Natural Sources of this compound Analogues

The natural occurrence of this compound analogues is diverse, spanning both the plant and fungal kingdoms. These compounds are often found as minor constituents within a complex mixture of secondary metabolites. The following table summarizes the known natural sources for several key analogues.

| Compound Name | Structure | Natural Source(s) | References |

| Methyl 3-hydroxy-4-methoxybenzoate | Aristolochia kaempferi, Annona cherimola | [1][2] | |

| Methyl 3,5-dihydroxy-4-methoxybenzoate | Sacoglottis gabonensis, Chrysosplenium grayanum, Epilobium hirsutum | [3][4] | |

| Methyl 4-methoxybenzoate (Methyl p-anisate) | Neolentinus lepideus, Annona cherimola, Illicium verum (Star Anise) | ||

| Methyl 4-hydroxy-3-methoxybenzoate (Methyl vanillate) | Found in various plants as a derivative of vanillic acid. | [5] | |

| Methyl 3-hydroxy-4,5-dimethoxybenzoate | Myricaria laxiflora, Pinus sylvestris | [6] |

Biosynthesis of Substituted Benzoic Acids

The biosynthesis of substituted benzoic acids in plants and fungi is a complex process that typically originates from the shikimate pathway. This central metabolic route provides the aromatic amino acid L-phenylalanine, which serves as the primary precursor. The conversion of L-phenylalanine to substituted benzoic acids involves a series of enzymatic reactions, including deamination, side-chain shortening, and hydroxylation/methylation.

While the specific biosynthetic pathway for this compound has not been elucidated, a plausible route can be proposed based on known benzoic acid biosynthetic pathways in plants[7][8][9]. The pathway likely proceeds through a β-oxidative or a non-β-oxidative route to shorten the side chain of cinnamic acid derivatives.

Extraction and Isolation Methodologies

The successful isolation of this compound analogues from their natural sources is contingent on the selection of appropriate extraction and chromatographic techniques. The choice of solvent and method is critical for efficiently extracting these moderately polar compounds from the complex plant or fungal matrix.

General Extraction Workflow

A typical workflow for the extraction and isolation of these compounds involves solvent extraction followed by chromatographic purification.

Detailed Protocol: Ultrasonic-Assisted Extraction of Phenolic Compounds from Annona cherimola Leaves

This protocol is adapted from a study on the optimization of phenolic compound extraction from Annona cherimola leaves and can be considered a starting point for the extraction of Methyl 3-hydroxy-4-methoxybenzoate[10][11][12].

1. Sample Preparation:

-

Collect fresh, healthy leaves of Annona cherimola.

-

Dry the leaves at a controlled temperature (e.g., 40°C) until a constant weight is achieved.

-

Grind the dried leaves into a fine powder using a laboratory mill.

2. Ultrasonic-Assisted Extraction:

-

Weigh 1 gram of the powdered leaf material and place it in a 50 mL falcon tube.

-

Add 20 mL of the extraction solvent (e.g., 40:60 ethanol/water, v/v).

-

Immerse the sonotrode of an ultrasonic processor into the solvent mixture.

-

Apply ultrasonic waves at a specific amplitude (e.g., 70%) for a defined duration (e.g., 10 minutes).

-

Maintain the temperature of the mixture below a certain threshold (e.g., 40°C) to prevent degradation of thermolabile compounds, using a cooling bath if necessary.

3. Post-Extraction Processing:

-

Centrifuge the mixture at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the solid plant material.

-

Decant the supernatant (the crude extract) and filter it through a 0.45 µm syringe filter.

-

The resulting extract is now ready for analytical or preparative chromatography.

4. Chromatographic Purification:

-

Column Chromatography: The crude extract can be subjected to column chromatography on silica gel, eluting with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol) to separate fractions of increasing polarity.

-

Semi-Preparative HPLC: Fractions showing the presence of the target compounds (as determined by TLC or analytical HPLC) can be further purified using semi-preparative HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile or water/methanol with a small percentage of formic acid).

Biological Activities of this compound Analogues

The structural diversity of this compound analogues translates into a range of biological activities, with antioxidant, antimicrobial, and cytotoxic properties being the most commonly reported.

Antimicrobial Activity

Several analogues have demonstrated inhibitory activity against a spectrum of bacteria and fungi. The presence of hydroxyl and methoxy groups on the aromatic ring is believed to contribute to their antimicrobial effects.

| Compound | Microorganism | Activity Type | Value | Reference |

| Methyl 3-hydroxy-4,5-dimethoxybenzoate | Staphylococcus aureus | MIC | 5 mg/mL | [6] |

| Bacillus subtilis | MIC | 20 mg/mL | [6] | |

| Escherichia coli | MIC | 10 mg/mL | [6] | |

| Xanthomonas oryzae pv. oryzae | MIC | 15 mg/mL | [6] | |

| Rhizopus sp. | MIC | 5 mg/mL | [6] |

Antioxidant Activity

The phenolic nature of these compounds imparts them with antioxidant properties. They can act as free radical scavengers, donating a hydrogen atom from their hydroxyl groups to neutralize reactive oxygen species. This activity is crucial in combating oxidative stress, which is implicated in numerous chronic diseases. For instance, Methyl 3-hydroxy-4,5-dimethoxybenzoate has been described as being "fairly active for oxidation resistance in the presence of H2O2"[6].

Cytotoxic and Anti-cancer Potential

Certain analogues have been investigated for their cytotoxic effects against various cancer cell lines. The precise mechanisms of action are still under investigation but may involve the induction of apoptosis or the inhibition of key signaling pathways involved in cancer cell proliferation. While specific IC50 values for the direct analogues are not widely reported in the readily available literature, studies on structurally related phenolic compounds suggest that derivatization can significantly modulate cytotoxic activity[13]. For example, a related compound, 4-hydroxy-3-methoxybenzoic acid methyl ester, has been shown to target the Akt/NFκB cell survival signaling pathway, which is crucial in various cancers[6].

Future Perspectives

The field of natural product research continues to uncover novel compounds with therapeutic potential. While the natural source of this compound remains to be discovered, the existing knowledge on its analogues provides a strong foundation for future research. Key areas for further investigation include:

-

Screening of a wider range of natural sources , particularly from fungal endophytes and marine organisms, for the presence of the target compound and novel analogues.

-

Elucidation of the specific biosynthetic pathways in producer organisms to enable metabolic engineering approaches for enhanced production.

-

Comprehensive evaluation of the biological activities of these compounds, including their mechanisms of action at the molecular level.

-

Structure-activity relationship (SAR) studies to guide the synthesis of more potent and selective derivatives for drug development.

The exploration of these fascinating molecules holds significant promise for the discovery of new leads in the ongoing quest for novel and effective therapeutic agents.

References

- Liu, D.-Z., et al. (2010). Two new chamigrane metabolites from fermentation broth of Steccherinum ochraceum. Semantic Scholar.

- BenchChem. (2025).

- MDPI. (2019).

- AJOL.info. (2022). PHYTOCHEMICAL ANALYSIS OF CULTIVATED MEDICINAL MUSHROOM- GANODERMA SP. AJOL.info.

- ResearchGate. (2020). (PDF) Phytochemical Investigation and Antioxidant Activity of Ganoderma boninense.

- PubChem. (n.d.).

- PubMed. (2019).

- PubMed. (2015). A familiar ring to it: biosynthesis of plant benzoic acids. PubMed.

- PubMed Central (PMC). (2022). Development of an Effective Sonotrode Based Extraction Technique for the Recovery of Phenolic Compounds with Antioxidant Activities in Cherimoya Leaves. PubMed Central (PMC).

- Semantic Scholar. (n.d.). [PDF] Phytochemical Screening and Biological Activity of Medicinal Mushroom Ganoderma Species | Semantic Scholar. Semantic Scholar.

- ResearchGate. (2022). Development of an Effective Sonotrode Based Extraction Technique for the Recovery of Phenolic Compounds with Antioxidant Activities in Cherimoya Leaves.

- DIGIBUG Principal. (2022). Development of an Effective Sonotrode Based Extraction Technique for the Recovery of Phenolic Compounds with Antioxidant Activities in Cherimoya Leaves. DIGIBUG Principal.

- Technische Universität Braunschweig. (n.d.). 4. Biogenesis of Benzoic Acids as Precursors. Technische Universität Braunschweig.

- PubMed. (2014). A Familiar Ring to It: Biosynthesis of Plant Benzoic Acids. PubMed.

- ResearchGate. (n.d.).

- BenchChem. (2025).

- National Institutes of Health (NIH). (n.d.). Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants.

- Taylor & Francis eBooks. (2023). Extraction, Encapsulation, and Biological Activity of Phenolic Compounds, Alkaloids, and Acetogenins from the Annona Genus. Taylor & Francis eBooks.

- Biblioteca Digital do IPB. (n.d.). Optimization of the extraction of bioactive compounds from Annona cherimola Mill. bio-residues using different techniques. Biblioteca Digital do IPB.

- PubChem. (n.d.).

- ResearchGate. (n.d.). Methyl 3,5-dihydroxy-4-methoxybenzoate. | Download Scientific Diagram.

- National Institutes of Health (NIH). (n.d.). The lignicolous fungus Trametes versicolor (L.) Lloyd (1920): a promising natural source of antiradical and AChE inhibitory agents.

- ResearchGate. (n.d.). Experimental IC 50 values in µM and selectivity indices (SI) for cytotoxic activities of 4.

- Human Metabolome Database. (n.d.). Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639).

- ResearchGate. (2019). Fungal Adaptation to the Advanced Stages of Wood Decomposition: Insights from the Steccherinum ochraceum.

- Tokyo Chemical Industry. (n.d.).

- PubMed. (2019).

- ResearchGate. (n.d.). Physicochemical and lipophilicity properties of methyl dihydroxybenzoate and heptadecyl benzoate. ...

- Echemi. (n.d.).

- PubMed. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. PubMed.

- PubMed Central (PMC). (n.d.). Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants. PubMed Central (PMC).

- PubChemLite. (n.d.). Methyl 4-(hydroxymethyl)

- PubChem. (n.d.). Methyl 4-(hydroxymethyl)

- ResearchGate. (2016). Scale-up laccase production from Trametes versicolor stimulated by vanillic acid.

- FooDB. (2011).

- PubMed. (2016).

- MDPI. (n.d.).

- C&EN. (n.d.).

- ECHEMI. (n.d.).

- ResearchGate. (2023). Experimental investigation on extractive separation of vanillic acid.

- PubChem. (n.d.).

- PubMed. (n.d.). A rapid colorimetric screening method for vanillic acid and vanillin-producing bacterial strains. PubMed.

Sources

- 1. scispace.com [scispace.com]

- 2. Methyl 3-hydroxy-4-methoxybenzoate | C9H10O4 | CID 4056967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. Showing Compound methyl 4-hydroxy-3-methoxybenzoate (FDB029771) - FooDB [foodb.ca]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A familiar ring to it: biosynthesis of plant benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Familiar Ring to It: Biosynthesis of Plant Benzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of an Effective Sonotrode Based Extraction Technique for the Recovery of Phenolic Compounds with Antioxidant Activities in Cherimoya Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Development of an Effective Sonotrode Based Extraction Technique for the Recovery of Phenolic Compounds with Antioxidant Activities in Cherimoya Leaves [digibug.ugr.es]

- 13. pdf.benchchem.com [pdf.benchchem.com]

The Ascendancy of a Versatile Scaffold: Methyl 4-(hydroxymethyl)-3-methoxybenzoate in Modern Organic Synthesis

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the elegant and efficient construction of complex molecular architectures. Among the myriad of available building blocks, Methyl 4-(hydroxymethyl)-3-methoxybenzoate has emerged as a highly versatile and strategically important scaffold. Its unique arrangement of functional groups—a methyl ester, a methoxy group, and a primary benzylic alcohol—on a stable aromatic core provides a rich platform for a diverse array of chemical transformations. This guide offers an in-depth exploration of the synthesis, reactivity, and application of this valuable compound, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of a building block's fundamental properties is the bedrock of its effective utilization in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₄ | |

| Molecular Weight | 196.20 g/mol | |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | Not widely reported | |

| Boiling Point | Not widely reported | |

| Solubility | Soluble in common organic solvents (e.g., methanol, chloroform, ethyl acetate) | Inferred from structural analogs |

-

¹H NMR: Key signals would include a singlet for the methyl ester protons (~3.9 ppm), a singlet for the methoxy protons (~3.9 ppm), a singlet for the benzylic methylene protons (~4.7 ppm), and distinct signals in the aromatic region for the three protons on the benzene ring.

-

¹³C NMR: Characteristic peaks would be observed for the ester carbonyl carbon (~167 ppm), the methoxy carbon (~56 ppm), the benzylic carbon (~64 ppm), and the aromatic carbons, with their chemical shifts influenced by the substitution pattern.

-

IR Spectroscopy: The spectrum would be dominated by a strong carbonyl stretch from the ester (around 1720 cm⁻¹), a broad O-H stretch from the alcohol (around 3400 cm⁻¹), and C-O stretching bands for the ether and ester functionalities.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z 196, with characteristic fragmentation patterns corresponding to the loss of functional groups.

Synthesis of this compound

The efficient synthesis of this compound is a critical first step for its utilization. While a definitive, standardized protocol is not extensively documented, a plausible and efficient synthetic route can be devised from commercially available precursors, such as vanillic acid or its methyl ester, methyl vanillate.

A common strategy involves the selective reduction of the corresponding aldehyde, methyl 4-formyl-3-methoxybenzoate.

Experimental Protocol: Synthesis via Reduction

Step 1: Oxidation of Methyl Vanillate (if starting from this precursor)

This step is often not necessary as methyl 4-formyl-3-methoxybenzoate is commercially available. However, for completeness, a mild oxidation of the corresponding phenol could be employed.

Step 2: Reduction of Methyl 4-formyl-3-methoxybenzoate

-

Reaction: Methyl 4-formyl-3-methoxybenzoate to this compound

-

Reagents and Conditions:

-

Methyl 4-formyl-3-methoxybenzoate (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.1 - 1.5 eq)

-

Methanol (solvent)

-

Room temperature, 1-2 hours

-

-

Procedure:

-

Dissolve Methyl 4-formyl-3-methoxybenzoate in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride in portions, monitoring the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, quench the excess NaBH₄ by the slow addition of water or dilute acid (e.g., 1 M HCl) until the effervescence ceases.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

-

Purify the product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford pure this compound.

-

Causality of Experimental Choices:

-

Sodium borohydride is selected as the reducing agent due to its mild nature and high chemoselectivity for aldehydes in the presence of esters.

-

Methanol serves as a protic solvent that facilitates the reduction and is compatible with the reagents.

-

Low temperature during the addition of NaBH₄ helps to control the reaction rate and minimize potential side reactions.

-

Aqueous workup and extraction are standard procedures to isolate the product and remove inorganic byproducts.

-

Column chromatography is a robust method for obtaining the highly pure product required for subsequent synthetic steps.

The Versatility of this compound in Synthesis

The strategic placement of three distinct functional groups makes this molecule a linchpin in the assembly of more complex structures. The reactivity of each site can be selectively addressed, allowing for a stepwise and controlled synthetic strategy.

Caption: Key reaction pathways of this compound.

Transformations of the Benzylic Alcohol

The primary alcohol is often the most versatile handle for initial modifications.

Selective oxidation of the benzylic alcohol to the corresponding aldehyde, methyl 4-formyl-3-methoxybenzoate, provides a crucial intermediate for subsequent C-C bond formations (e.g., Wittig, Grignard, aldol reactions) and the introduction of nitrogen-containing functionalities (e.g., reductive amination).

Experimental Protocol: Swern or Dess-Martin Oxidation

-

Rationale: These methods are favored for their mild conditions and high yields, avoiding over-oxidation to the carboxylic acid.

-

Dess-Martin Periodinane (DMP) Oxidation:

-

Reagents: this compound (1.0 eq), DMP (1.1-1.5 eq), Dichloromethane (DCM) as solvent.

-

Procedure: The alcohol is dissolved in DCM and DMP is added in one portion at room temperature. The reaction is typically complete within 1-3 hours. Workup involves quenching with sodium thiosulfate and sodium bicarbonate solution, followed by extraction and purification.

-

In multi-step syntheses, it is often necessary to protect the hydroxyl group to prevent its interference with subsequent reactions. Common protecting groups include silyl ethers (e.g., TBDMS, TIPS) or benzyl ethers.

Experimental Protocol: Silyl Ether Protection

-

Reagents: this compound (1.0 eq), tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 eq), Imidazole (1.2 eq), Dimethylformamide (DMF) as solvent.

-

Procedure: The alcohol, TBDMSCl, and imidazole are stirred in DMF at room temperature. The reaction is monitored by TLC and is usually complete within a few hours. Workup involves dilution with water, extraction with ether or ethyl acetate, and purification by column chromatography.

The hydroxyl group can be readily converted to an ether linkage, which is a common motif in many natural products and pharmaceuticals.

-

Williamson Ether Synthesis: This classic method involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the alkoxide, followed by reaction with an alkyl halide.[1][2] This is particularly useful for introducing small alkyl chains.

-

Mitsunobu Reaction: For the introduction of more complex or sterically hindered groups, the Mitsunobu reaction is a powerful tool.[3][4] This reaction proceeds with inversion of configuration at a stereocenter, although this is not relevant for the primary alcohol of the title compound.

Experimental Protocol: Mitsunobu Reaction

-

Reagents: this compound (1.0 eq), a suitable acidic pronucleophile (e.g., a phenol or a carboxylic acid) (1.1 eq), Triphenylphosphine (PPh₃) (1.2 eq), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.2 eq), Tetrahydrofuran (THF) as solvent.

-

Procedure: The alcohol, pronucleophile, and PPh₃ are dissolved in THF and cooled to 0 °C. The azodicarboxylate is added dropwise, and the reaction is allowed to warm to room temperature. Workup typically involves removal of the solvent and purification by chromatography to separate the desired ether from the triphenylphosphine oxide and hydrazide byproducts.

The benzylic alcohol can be converted to a more reactive benzyl halide (e.g., chloride or bromide), which is an excellent electrophile for substitution reactions.

Experimental Protocol: Conversion to Benzyl Chloride

-

Reagents: this compound (1.0 eq), Thionyl chloride (SOCl₂) (1.1-1.5 eq), a suitable solvent like DCM or toluene, often with a catalytic amount of DMF.

-

Procedure: The alcohol is dissolved in the solvent and cooled. Thionyl chloride is added dropwise. The reaction is typically stirred at room temperature or gently heated until completion. The volatile reagents and solvent are removed under reduced pressure to yield the crude benzyl chloride, which is often used immediately in the next step due to its potential instability.

Modifications of the Aromatic Ring and Ester Functionality

While the benzylic alcohol is often the primary site of initial transformations, the other functional groups and the aromatic ring itself offer further opportunities for diversification.

-

Ester Hydrolysis and Amidation: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic (e.g., LiOH, NaOH) or acidic conditions. The resulting carboxylic acid can then be coupled with amines to form amides, a key functional group in many biologically active molecules.

-

Electrophilic Aromatic Substitution: The electron-donating methoxy and hydroxymethyl (or its derivatives) groups activate the aromatic ring towards electrophilic substitution. Reactions such as nitration, halogenation, and Friedel-Crafts acylation can be employed to introduce additional substituents, although regioselectivity needs to be carefully considered. For instance, in the synthesis of Gefitinib and Bosutinib, nitration of similar scaffolds is a key step.[5][6]

Application in the Synthesis of Bioactive Molecules: A Case Study Approach

The true measure of a building block's utility lies in its successful application in the synthesis of complex and valuable target molecules. While direct, multi-step syntheses starting from this compound are not abundantly reported, its structural motifs are present in numerous natural products and pharmaceuticals. The synthetic strategies employed for its close analogs provide a clear blueprint for its potential applications.

A prime example is the synthesis of tyrosine kinase inhibitors like Gefitinib and Bosutinib, which are used in cancer therapy.[2][4] The core of these molecules is often constructed from substituted benzoates.

Caption: Generalized synthetic workflow for tyrosine kinase inhibitors.

This generalized workflow highlights the key transformations where a building block like this compound would be invaluable. The initial functional group interconversion could involve reactions at the hydroxymethyl position, followed by modifications to the aromatic ring to install the necessary functionalities for the subsequent cyclization and coupling reactions.

Conclusion and Future Outlook

This compound is a building block with significant, yet perhaps underutilized, potential in organic synthesis. Its trifunctional nature allows for a diverse range of selective transformations, making it an ideal starting point for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. While the direct application of this specific isomer is not as widely documented as its analogs, the synthetic principles are well-established.

Future research in this area could focus on the development of novel synthetic routes that leverage the unique reactivity of this compound and showcase its utility in the total synthesis of new natural products and pharmaceutical agents. As the demand for efficient and modular synthetic strategies continues to grow, the importance of versatile building blocks like this compound is set to increase, solidifying its place in the synthetic chemist's toolbox.

References

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitsunobu Reaction [organic-chemistry.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Khan Academy [khanacademy.org]

Methodological & Application

Detailed experimental protocol for using Methyl 4-(hydroxymethyl)-3-methoxybenzoate in a reaction

Application Notes & Protocols: Selective Oxidation of Methyl 4-(hydroxymethyl)-3-methoxybenzoate

Introduction and Strategic Overview

This compound is a multifunctional aromatic compound possessing a rich potential for chemical elaboration. Its structure, featuring a primary benzylic alcohol, a methyl ester, and an electron-rich methoxy-substituted benzene ring, makes it a valuable intermediate in the synthesis of complex molecules, including pharmaceutical agents and fine chemicals. The selective transformation of its functional groups is key to unlocking its synthetic utility.

This guide provides a detailed, field-proven protocol for the selective oxidation of the primary alcohol in this compound to the corresponding aldehyde, yielding Methyl 4-formyl-3-methoxybenzoate. This transformation is a critical step in the synthesis of various vanillin derivatives, which are of significant interest in the flavor, fragrance, and pharmaceutical industries[1]. We will employ activated manganese dioxide (MnO₂), a mild and highly selective heterogeneous oxidant, ideal for this purpose.

The choice of MnO₂ is deliberate. Unlike more aggressive oxidants like chromic acid, MnO₂ selectively targets benzylic and allylic alcohols, leaving saturated alcohols and, importantly, the ester and ether functionalities of our substrate untouched[2][3][4]. This chemoselectivity minimizes the need for protecting groups, streamlining the synthetic pathway. The heterogeneous nature of the reagent simplifies the reaction workup to a mere filtration, a significant practical advantage over homogeneous methods that require complex quenching and extraction procedures[2][5].

Reaction Principle and Mechanism

The oxidation occurs on the surface of the solid manganese dioxide. The reaction is believed to proceed through a radical mechanism[6].

-

Adsorption: The benzylic alcohol adsorbs onto the surface of the activated MnO₂.

-

Ester Formation: The hydroxyl group coordinates with a manganese center.

-

Hydrogen Atom Transfer: A concerted or stepwise transfer of a hydrogen atom from the benzylic carbon and the oxygen to the MnO₂ surface occurs. This is the rate-determining step and is facilitated by the stability of the resulting benzylic radical intermediate.

-

Product Formation & Desorption: Further electron rearrangement releases the aldehyde product and a reduced manganese species (MnO)[6].

This surface-mediated mechanism is why the activation state and surface area of the MnO₂ are critical for reaction efficiency[4].

Data Presentation: Reagents and Product Profile

The following table summarizes the key physical and chemical properties of the materials involved in this protocol.

| Compound | Role | Formula | MW ( g/mol ) | M.P. (°C) | Relevant Hazards |